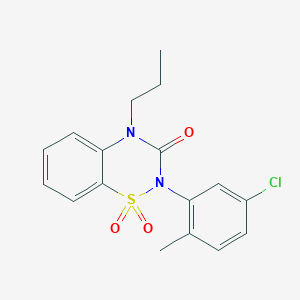![molecular formula C15H17N3O2S B12268578 N-cyclopropyl-4-{thieno[3,2-c]pyridin-4-yl}morpholine-2-carboxamide](/img/structure/B12268578.png)
N-cyclopropyl-4-{thieno[3,2-c]pyridin-4-yl}morpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-{thieno[3,2-c]pyridin-4-yl}morpholine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring fused with a thieno[3,2-c]pyridine moiety, and a cyclopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-{thieno[3,2-c]pyridin-4-yl}morpholine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of thiophene derivatives with appropriate reagents to form the thieno[3,2-c]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-{thieno[3,2-c]pyridin-4-yl}morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-cyclopropyl-4-{thieno[3,2-c]pyridin-4-yl}morpholine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-{thieno[3,2-c]pyridin-4-yl}morpholine-2-carboxamide involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar thieno-pyridine core and exhibit diverse biological activities.
Thieno[2,3-b]pyridines: Known for their pharmacological properties, including anticancer and anti-inflammatory effects.
Uniqueness
N-cyclopropyl-4-{thieno[3,2-c]pyridin-4-yl}morpholine-2-carboxamide is unique due to its specific structural features, such as the cyclopropyl group and the morpholine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H17N3O2S |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-thieno[3,2-c]pyridin-4-ylmorpholine-2-carboxamide |
InChI |
InChI=1S/C15H17N3O2S/c19-15(17-10-1-2-10)12-9-18(6-7-20-12)14-11-4-8-21-13(11)3-5-16-14/h3-5,8,10,12H,1-2,6-7,9H2,(H,17,19) |
InChI Key |
WHJVERHHWCMHJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC=CC4=C3C=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B12268510.png)
![2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12268513.png)
![N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12268521.png)
![4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B12268527.png)

![4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine](/img/structure/B12268543.png)
![4-{[1-(3-Chloro-5-fluorobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine](/img/structure/B12268545.png)
![3-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1,2-benzothiazole](/img/structure/B12268547.png)
![2-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B12268552.png)
![1-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-phenylbutan-1-one](/img/structure/B12268558.png)
![4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B12268561.png)
![(2Z)-N-(4-methoxyphenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12268567.png)
![4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12268569.png)
![5-chloro-N-methyl-N-[1-(morpholine-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12268572.png)
